molecular formula C10H7BrN2O3S2 B11671566 N-[(5E)-5-[(5-bromofuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide

N-[(5E)-5-[(5-bromofuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide

Cat. No.: B11671566
M. Wt: 347.2 g/mol
InChI Key: TXLJNTGPMJQXJR-QPJJXVBHSA-N
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Description

The compound with the molecular formula C10H7BrN2O3S2 is a complex organic molecule that contains bromine, nitrogen, oxygen, and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C10H7BrN2O3S2 typically involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. One common method is the Suzuki–Miyaura coupling reaction , which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

In an industrial setting, the production of C10H7BrN2O3S2 may involve large-scale reactions with optimized conditions to maximize yield and purity. Techniques such as solid-phase synthesis and liquid-phase synthesis are commonly employed to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

C10H7BrN2O3S2: can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

C10H7BrN2O3S2: has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which C10H7BrN2O3S2 exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to specific receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the application and the biological system being studied .

Comparison with Similar Compounds

C10H7BrN2O3S2: can be compared with other similar compounds to highlight its uniqueness:

Properties

Molecular Formula

C10H7BrN2O3S2

Molecular Weight

347.2 g/mol

IUPAC Name

N-[(5E)-5-[(5-bromofuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide

InChI

InChI=1S/C10H7BrN2O3S2/c1-5(14)12-13-9(15)7(18-10(13)17)4-6-2-3-8(11)16-6/h2-4H,1H3,(H,12,14)/b7-4+

InChI Key

TXLJNTGPMJQXJR-QPJJXVBHSA-N

Isomeric SMILES

CC(=O)NN1C(=O)/C(=C\C2=CC=C(O2)Br)/SC1=S

Canonical SMILES

CC(=O)NN1C(=O)C(=CC2=CC=C(O2)Br)SC1=S

Origin of Product

United States

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